molecular formula C10H2F19NO B1304041 Perfluorodecanamide CAS No. 307-40-4

Perfluorodecanamide

Cat. No.: B1304041
CAS No.: 307-40-4
M. Wt: 513.1 g/mol
InChI Key: ZNCMYBRWOIPANY-UHFFFAOYSA-N
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Description

Perfluorodecanamide is a useful research compound. Its molecular formula is C10H2F19NO and its molecular weight is 513.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Perfluorodecanamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly Cyp2B10 and 4A14, in the liver. These interactions lead to the modulation of lipid metabolism through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . Additionally, this compound can influence the activity of glutathione (GSH), malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), leading to oxidative stress and lipid peroxidation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit caspase-1 activation and decrease the mRNA levels of NLRP1, NLRP3, and NLRC4, thereby suppressing inflammasome assembly and immune response in liver cells . This compound also affects the differentiation of Th1 cells, leading to altered immune function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to PPARα, leading to the activation of lipid metabolism pathways . It also increases the expression of cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds . Furthermore, this compound can inhibit the activity of certain enzymes, leading to oxidative stress and cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can have long-term effects on cellular function. Studies have shown that this compound can persist in the environment and biological systems, leading to prolonged exposure and potential adverse effects . Long-term exposure to this compound has been associated with immune suppression and oxidative stress in liver cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as liver damage, immune suppression, and oxidative stress . Threshold effects have been observed, where certain dosages lead to a marked increase in toxicity and adverse outcomes . High doses of this compound can also lead to tumor promotion and reproductive toxicity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including lipid metabolism and oxidative stress pathways. It interacts with enzymes such as cytochrome P450 and PPARα, leading to changes in metabolic flux and metabolite levels . The compound can also influence the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to oxidative damage and cellular dysfunction .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to plasma proteins and be transported via the bloodstream to different tissues . The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . Additionally, this compound can interact with transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be localized to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F19NO/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H2,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCMYBRWOIPANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382068
Record name nonadecafluorodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-40-4
Record name nonadecafluorodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorodecanamide
Reactant of Route 2
Perfluorodecanamide
Reactant of Route 3
Perfluorodecanamide
Reactant of Route 4
Perfluorodecanamide
Reactant of Route 5
Reactant of Route 5
Perfluorodecanamide
Reactant of Route 6
Reactant of Route 6
Perfluorodecanamide

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